Molecular structure and properties of (Z,Z)-5,11-Eicosadienoic acid ethyl ester
Molecular structure and properties of (Z,Z)-5,11-Eicosadienoic acid ethyl ester
Structure, Synthesis, and Applications in Lipidomics
Executive Summary
(Z,Z)-5,11-Eicosadienoic acid ethyl ester (Ethyl keteleeronate) is a specialized polyunsaturated fatty acid (PUFA) derivative belonging to the class of Poly-Methylene Interrupted (PMI) fatty acids.[1] Unlike classical methylene-interrupted PUFAs (e.g., linoleic or arachidonic acid) where double bonds are separated by a single methylene group, this molecule features a polymethylene spacer between the unsaturations at carbons 5 and 11.
Primarily utilized as a high-fidelity biomarker in trophic ecology and a reference standard in lipidomics, it serves as a critical tracer for gymnosperm-derived carbon in marine and terrestrial food webs.[1] Emerging research also suggests pharmacological potential as a modulator of hepatic stearoyl-CoA desaturase (SCD1) and a topical anti-inflammatory agent.[1] This guide details its molecular architecture, synthesis, and analytical characterization.
Molecular Architecture & Physicochemical Profile[1]
2.1 Structural Analysis
The molecule consists of a 20-carbon chain with two cis (Z) double bonds located at positions 5 and 11, esterified with an ethyl group.[1] The structural uniqueness lies in the (CH₂)₄ spacer between the olefinic groups, which confers distinct conformational flexibility and oxidative stability compared to standard 1,4-diene systems.
| Property | Data |
| Common Name | Ethyl keteleeronate; Ethyl (5Z,11Z)-eicosadienoate |
| IUPAC Name | Ethyl (5Z,11Z)-icosa-5,11-dienoate |
| CAS Number | 1187888-75-0 (Ethyl ester); 70363-48-3 (Free acid) |
| Molecular Formula | C₂₂H₄₀O₂ |
| Molecular Weight | 336.55 g/mol |
| SMILES | CCCCCCCCC/C=C\CCCC/C=C\CCCC(=O)OCC |
| InChI Key | SNXPWYFWAZVIAU-GKFVBPDJSA-N |
2.2 Physicochemical Properties[1][2][3]
-
Physical State: Colorless to pale yellow viscous liquid.[1]
-
Solubility: Insoluble in water; freely soluble in hexane, chloroform, ethanol, and DMSO.
-
Refractive Index:
(Predicted).[1] -
Boiling Point: ~198°C at 0.5 mmHg (Extrapolated from methyl ester).[1]
-
Stability: Susceptible to auto-oxidation, though less reactive than methylene-interrupted PUFAs due to the absence of the bis-allylic proton at C8.[1]
Synthesis and Production Methodologies
The production of high-purity (Z,Z)-5,11-Eicosadienoic acid ethyl ester typically follows two primary routes: extraction/derivatization from natural sources or total organic synthesis via Wittig olefination.[1]
3.1 Route A: Extraction and Transesterification
The free acid, Keteleeronic acid, is a minor component in the seed oils of Pinus species (e.g., Pinus pinaster) and Sciadopitys verticillata.
-
Extraction: Soxhlet extraction of crushed seeds using hexane.
-
Fractionation: Urea complexation to enrich PUFAs, followed by silver ion chromatography (Ag-HPLC) to isolate the 5,11-diene fraction.
-
Esterification: Acid-catalyzed ethanolysis (
) converts the purified free acid to the ethyl ester.[1]
3.2 Route B: Total Synthesis (Wittig Strategy)
For analytical standards requiring >98% purity and isotopic labeling, a convergent synthesis is preferred.
Core Mechanism: The synthesis relies on constructing the carbon backbone using a Wittig reaction to install the cis double bonds stereoselectively.
Figure 1: Convergent synthesis pathway utilizing sequential Wittig olefinations to establish Z-stereochemistry at C5 and C11.[1]
Analytical Characterization (NMR & MS)[7][8][9]
Accurate identification relies on distinguishing the PMI structure from common isomers.[1]
4.1 Nuclear Magnetic Resonance (¹H-NMR)
The hallmark of this molecule is the absence of the bis-allylic triplet typically found at
- 5.30–5.40 ppm (m, 4H): Olefinic protons (H-5, H-6, H-11, H-12).[1]
- 4.12 ppm (q, 2H): Ethyl ester methylene (–O–CH ₂–CH₃).
-
2.30 ppm (t, 2H):
-methylene protons (–CH ₂–COOEt).[1] - 2.00–2.10 ppm (m, 8H): Allylic methylene protons.
- 1.25 ppm (t, 3H): Ethyl ester methyl (–O–CH₂–CH ₃).
- 0.88 ppm (t, 3H): Terminal methyl (H-20).[1]
-
Key Feature: The methylene protons between C5 and C11 appear as a broad multiplet in the 1.3–1.5 ppm range, not as a downfield bis-allylic signal.[1]
4.2 Mass Spectrometry (GC-MS)
-
Molecular Ion (
): m/z 336.[1] -
Base Peak: Often associated with the McLafferty rearrangement of the ethyl ester.
-
Diagnostic Fragments:
Biological Significance & Applications[1][6][9]
5.1 Trophic Biomarker
(Z,Z)-5,11-Eicosadienoic acid is a "signature lipid."[1] Since it is biosynthesized by specific gymnosperms and sequestered by marine invertebrates (sponges, gastropods), its presence in higher predators indicates a specific food web linkage.
-
Marine Ecology: Traces the flow of nutrients from specific algal or invertebrate sources to fish.[1]
-
Lipidomics: Used as an internal standard for quantifying non-methylene interrupted fatty acids (NMI-FAs).[1]
5.2 Pharmacological Mechanism
Research indicates that 5,11-dienes can modulate lipid metabolism.[1]
-
SCD1 Inhibition: The free acid form has been shown to inhibit hepatic Stearoyl-CoA Desaturase 1 (SCD1), potentially reducing triglyceride accumulation.[1]
-
Anti-Inflammatory: Topical application of the ester form competes with arachidonic acid in phospholipid pools, reducing the availability of substrates for pro-inflammatory eicosanoid production.
Figure 2: Biological mechanism showing hydrolysis to the active free acid and subsequent inhibition of SCD1 and inflammatory pathways.[1]
Experimental Protocol: Synthesis of Ethyl Ester
Objective: Conversion of (Z,Z)-5,11-Eicosadienoic acid (free acid) to its ethyl ester for GC analysis.
Reagents:
-
(Z,Z)-5,11-Eicosadienoic acid (10 mg)[1]
-
Ethanol (anhydrous, 2 mL)
-
Acetyl chloride (0.2 mL)
-
Hexane (HPLC grade)
-
Sodium bicarbonate (5% aq)
Procedure:
-
Preparation: In a dry reaction vial, dissolve 10 mg of the free acid in 2 mL of anhydrous ethanol.
-
Catalyst Addition: Dropwise add 0.2 mL of acetyl chloride while stirring on ice (exothermic reaction generates HCl in situ).
-
Reaction: Seal the vial and heat at 60°C for 1 hour.
-
Quenching: Cool to room temperature. Slowly add 2 mL of 5% sodium bicarbonate solution to neutralize the acid.
-
Extraction: Add 3 mL of hexane and vortex vigorously for 1 minute. Allow layers to separate.[1][4]
-
Purification: Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate (to dry).
-
Concentration: Evaporate the hexane under a stream of nitrogen to obtain the pure ethyl ester oil.
-
Validation: Analyze via GC-MS to confirm a single peak at the expected retention time and molecular ion (
336).
References
-
Synthesis and Characterization of PMI Fatty Acids Source: Tetrahedron Letters (2011).[1] "Synthesis of deuterated 5(Z),11(Z)-eicosadienoic acid as a biomarker for trophic transfer."
-
Biological Activity of Pine Seed Oils Source: British Journal of Nutrition (2000). "Effects of dietary maritime pine (Pinus pinaster)-seed oil on high-density lipoprotein levels."[1]
-
Lipid Maps Structure Database Source: Lipid Maps.[1] "Structure and Classification of Keteleeronic acid."
-
Anti-inflammatory Mechanisms of NMI-PUFAs Source: Lipids in Health and Disease (2002). "Epidermal anti-inflammatory properties of 5,11,14 20:3."
-
Chemical Properties and CAS Registry Source: PubChem Compound Summary.[1] "(Z,Z)-5,11-Eicosadienoic acid."[1][5][6][]
Sources
- 1. (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester-d3, TRC 1 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 2. Eicosadienoic acid - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. 5,11-EICOSADIENOIC ACID, (5Z,11Z)- [drugfuture.com]
- 6. (Z,Z)-5,11-Eicosadienoic Acid Methyl Ester CAS#: [m.chemicalbook.com]
